molecular formula C15H8ClNO5 B14333842 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione CAS No. 104901-20-4

10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione

Cat. No.: B14333842
CAS No.: 104901-20-4
M. Wt: 317.68 g/mol
InChI Key: RCJYSIVMIUAIOZ-UHFFFAOYSA-N
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Description

10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxyanthracene followed by chlorination and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxyanthracene: Lacks the nitro and chloro groups, resulting in different reactivity and applications.

    5-Nitroanthracene-1,4-dione: Similar structure but without the methoxy and chloro groups.

    10-Chloroanthracene-1,4-dione: Lacks the methoxy and nitro groups.

Uniqueness

10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it suitable for specialized applications in organic electronics and as a building block for more complex molecules .

Properties

CAS No.

104901-20-4

Molecular Formula

C15H8ClNO5

Molecular Weight

317.68 g/mol

IUPAC Name

10-chloro-9-methoxy-5-nitroanthracene-1,4-dione

InChI

InChI=1S/C15H8ClNO5/c1-22-15-7-3-2-4-8(17(20)21)11(7)14(16)12-9(18)5-6-10(19)13(12)15/h2-6H,1H3

InChI Key

RCJYSIVMIUAIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=CC(=O)C2=C(C3=C1C=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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